

# An In-depth Technical Guide to 3-Chloro-4-iodobenzoic Acid

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## Compound of Interest

Compound Name: 3-Chloro-4-iodobenzoic acid

Cat. No.: B1370186

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Value of a Dihalogenated Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. **3-Chloro-4-iodobenzoic acid** (CAS No. 58123-72-1) is not merely another halogenated aromatic; it is a highly versatile scaffold engineered for selective, sequential functionalization. The presence of two distinct halogens—iodine and chlorine—on a benzoic acid ring provides a powerful tool for synthetic chemists. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for programmed, site-selective cross-coupling reactions, making this molecule a cornerstone intermediate in the construction of complex, multi-substituted aromatic systems. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

## Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and physicochemical characteristics of **3-Chloro-4-iodobenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	58123-72-1	<a href="#">[1]</a>
IUPAC Name	3-chloro-4-iodobenzoic acid	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClIO <sub>2</sub>	
Molecular Weight	282.46 g/mol	
Melting Point	~210 °C	<a href="#">[2]</a>
Boiling Point	348.3 ± 27.0 °C (Predicted)	<a href="#">[2]</a>
SMILES	C1=CC(=C(C=C1C(=O)O)Cl)I	
InChI Key	UTKNSLUWERDCPS- UHFFFAOYSA-N	<a href="#">[2]</a>
XLogP3	2.7	
Appearance	Solid (typically off-white powder)	<a href="#">[2]</a>

## Synthesis Pathway: From Amino Precursor to Iodo-Functionalized Core

A reliable and scalable synthesis is critical for the utility of any chemical building block. **3-Chloro-4-iodobenzoic acid** is efficiently prepared from its corresponding amine, 3-chloro-4-aminobenzoic acid, via a diazotization followed by a Sandmeyer-type reaction with an iodide source. This classic transformation provides a clean and high-yielding route to the desired product.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Detailed Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol outlines the conversion of 3-chloro-4-aminobenzoic acid to **3-chloro-4-iodobenzoic acid**.

Step 1: Diazotization of the Amine

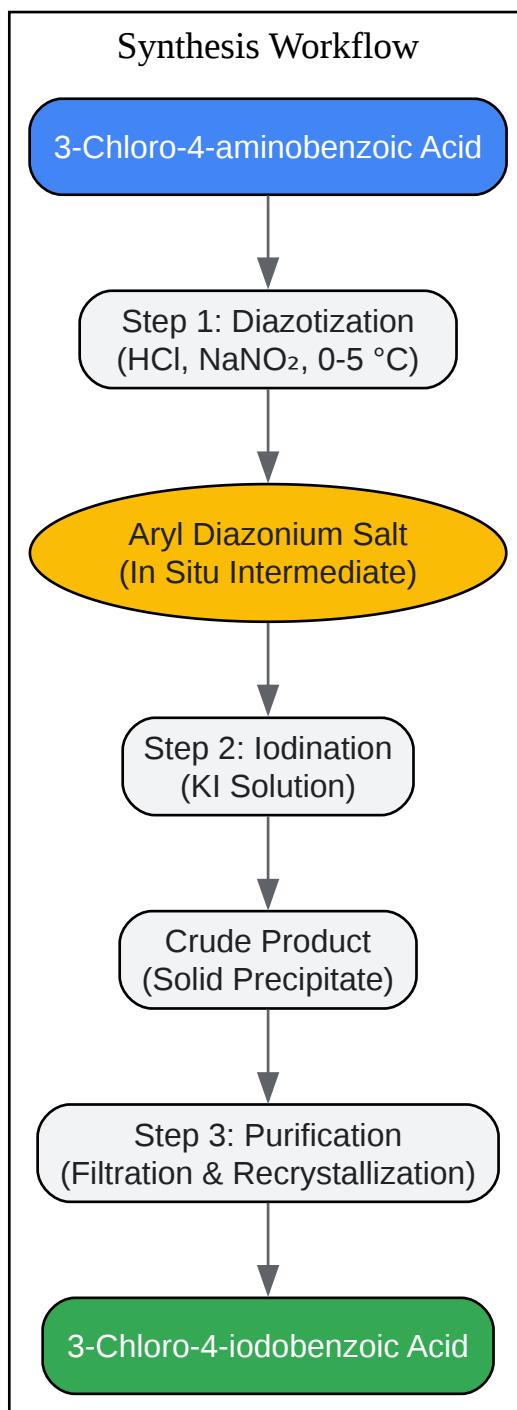
- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-aminobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.
- While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO<sub>2</sub>) (1.1 eq) in water dropwise. The addition rate should be controlled to prevent the temperature from rising.
- Stir the resulting mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

#### Step 2: Iodination (Sandmeyer-type Reaction)

- In a separate beaker, prepare a solution of potassium iodide (KI) (1.5 eq) in water.
- Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N<sub>2</sub> gas) will be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.
- Cool the mixture to room temperature. A precipitate of the crude product should form.

#### Step 3: Workup and Purification

- Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.
- To remove unreacted starting material and byproducts, the solid can be washed with a cold, dilute solution of sodium thiosulfate to reduce any excess iodine.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure **3-chloro-4-iodobenzoic acid**.



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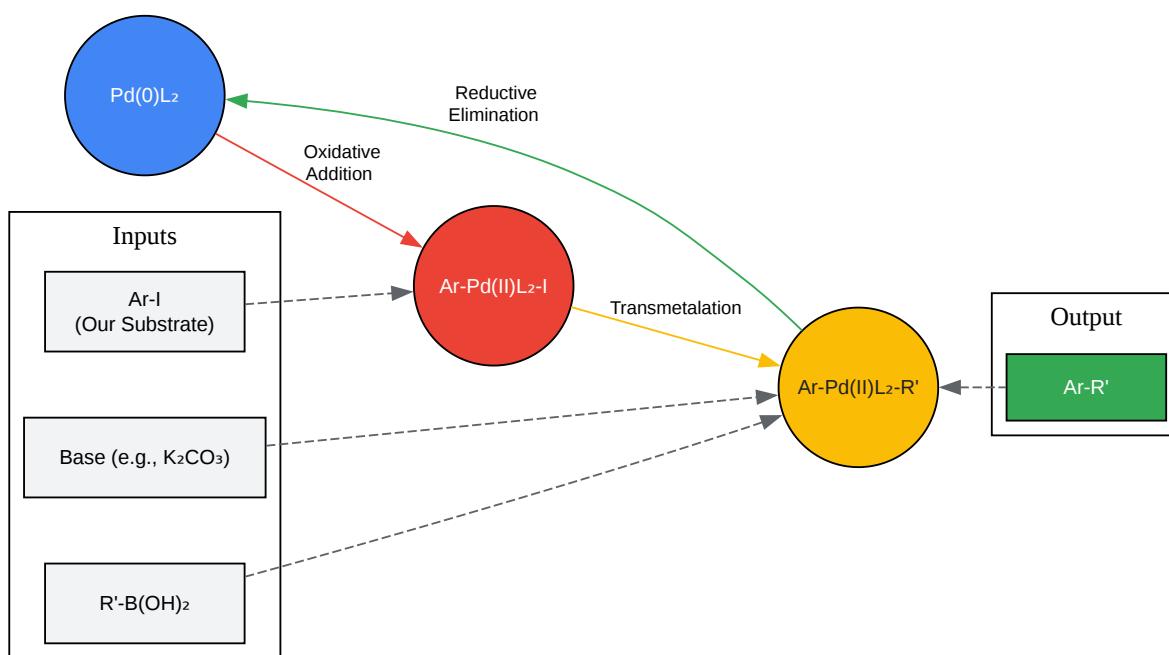
Caption: Workflow for the synthesis of **3-Chloro-4-iodobenzoic acid**.

## Chemical Reactivity and Synthetic Utility

The synthetic power of **3-chloro-4-iodobenzoic acid** stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond.<sup>[6]</sup> This reactivity hierarchy (I > Br > Cl) is the cornerstone of its use in sequential synthesis.<sup>[7]</sup>

## The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.<sup>[8][9][10]</sup> **3-Chloro-4-iodobenzoic acid** serves as an excellent electrophilic partner in this reaction, coupling selectively at the iodine position.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.<sup>[9]</sup>

# Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling an arylboronic acid with **3-chloro-4-iodobenzoic acid**.

## Materials & Reagents:

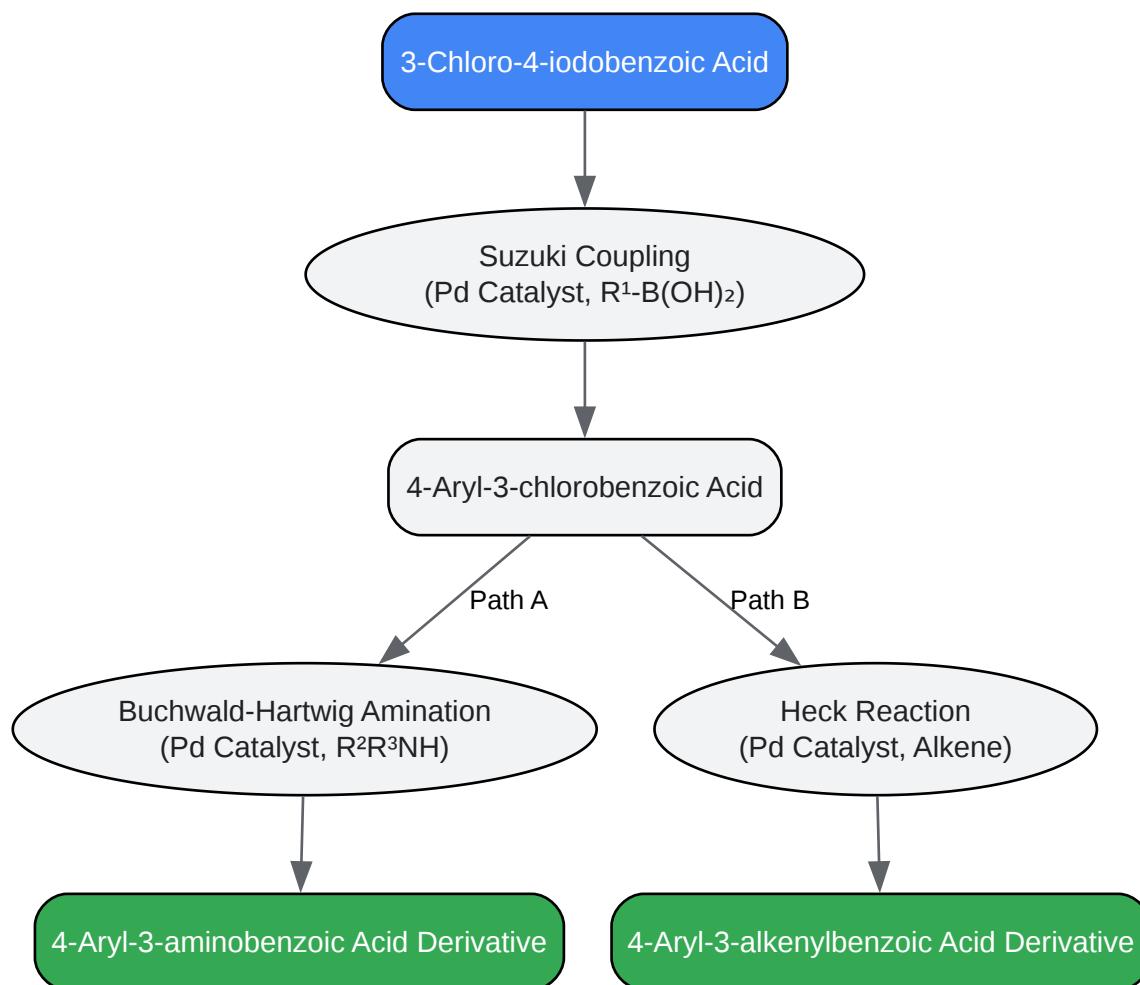
- **3-Chloro-4-iodobenzoic acid** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- To a flame-dried Schlenk flask, add **3-chloro-4-iodobenzoic acid**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Upon completion (typically 2-12 hours), cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

- Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product into the organic layer.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-chloro-4'-substituted-biphenyl-4-carboxylic acid.

This selective reaction yields a product where the chlorine atom remains untouched, available for subsequent downstream transformations, illustrating the concept of sequential cross-coupling.



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Caption: Logic of sequential cross-coupling enabled by differential reactivity.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **3-chloro-4-iodobenzoic acid**. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Technique	Expected Observations
<sup>1</sup> H NMR	The spectrum will show three signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons. The proton ortho to the iodine (at C5) will likely be the most downfield.
<sup>13</sup> C NMR	Expect seven distinct signals: one for the carboxylic carbon (~165-170 ppm) and six for the aromatic carbons. The carbons directly attached to the halogens (C3-Cl and C4-I) will have characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The C-I signal is typically observed at a lower chemical shift (~90-100 ppm) compared to other aromatic carbons.
IR Spectroscopy	Key absorption bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 $\text{cm}^{-1}$ ), a sharp C=O stretch (~1680-1710 $\text{cm}^{-1}$ ), C=C stretches in the aromatic ring (~1400-1600 $\text{cm}^{-1}$ ), and C-Cl (~700-800 $\text{cm}^{-1}$ ) and C-I (~500-600 $\text{cm}^{-1}$ ) stretches in the fingerprint region.
Mass Spectrometry	The molecular ion peak ( $[\text{M}]^+$ ) will be observed at $m/z \approx 282$ . The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with an $[\text{M}+2]^+$ peak approximately one-third the intensity of the $[\text{M}]^+$ peak.

# Applications in Drug Discovery and Development

The true value of **3-chloro-4-iodobenzoic acid** lies in its application as a versatile intermediate for synthesizing pharmacologically active compounds. The 3-chloro-4-substituted-phenyl motif is present in numerous drug candidates. Its utility is particularly evident in the development of kinase inhibitors, where precise substitution on the phenyl ring is crucial for binding affinity and selectivity.

Derivatives of the closely related precursor, 4-amino-3-chlorobenzoic acid, have been used to synthesize potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.<sup>[11]</sup> The synthetic strategies often involve converting the amine to other functionalities or using it as an anchor point, but the underlying chloro-substituted scaffold is critical. **3-Chloro-4-iodobenzoic acid** provides a direct and powerful route to analogues where a carbon-carbon bond is desired at the 4-position, bypassing the need to start from the amino-substituted precursor for certain synthetic designs. The ability to perform sequential couplings allows for the rapid generation of molecular libraries with diverse substitutions at both the 3- and 4-positions, accelerating structure-activity relationship (SAR) studies.

## Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. **3-Chloro-4-iodobenzoic acid** must be handled with appropriate precautions.

- **GHS Hazard Statements:** According to supplier safety data, this compound is classified with the following hazards:
  - H302: Harmful if swallowed.<sup>[2]</sup>
  - H315: Causes skin irritation.<sup>[2]</sup>
  - H319: Causes serious eye irritation.<sup>[2]</sup>
  - H335: May cause respiratory irritation.<sup>[2]</sup>
- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2][12]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**3-Chloro-4-iodobenzoic acid** is a prime example of a molecular tool designed for purpose. Its value extends far beyond its basic structure; it lies in the synthetic possibilities unlocked by the differential reactivity of its two halogen atoms. For researchers in drug discovery and materials science, this compound offers a reliable and strategic platform for building complex molecular architectures through programmed, sequential cross-coupling reactions. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can fully leverage its potential to accelerate innovation and discovery.

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